molecular formula C17H22N2O2 B2857283 Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1845706-43-5

Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2857283
CAS No.: 1845706-43-5
M. Wt: 286.375
InChI Key: RNJJEALQMAPNRH-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its cyclohexyl and methyl groups attached to the imidazole ring, and a carboxylate ester functional group. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of o-phenylenediamine with ethyl cyanoacetate in the presence of a cyclohexylamine and a methylating agent.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, varying temperature and pressure conditions, and employing continuous flow reactors for efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

  • Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed:

  • Oxidation Products: Imidazole-5-carboxylic acid derivatives.

  • Reduction Products: Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-ol.

  • Substitution Products: Nitro or halogenated derivatives of the imidazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. Medicine: Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate and its derivatives have potential therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer properties. Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with different substituents on the imidazole ring.

  • Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate: Similar core structure but with different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific combination of cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives.

Biological Activity

Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structural analogs that have been studied.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}. The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The cyclohexyl and ethyl groups contribute to its lipophilicity, influencing its bioavailability and interaction with biological targets.

Research indicates that compounds containing the benzimidazole moiety exhibit their biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways. For instance, studies have shown that these compounds can act as inhibitors of the enzyme ALOX15, which is implicated in inflammatory responses .
  • Disruption of Membrane Integrity : Some derivatives may disrupt bacterial membrane integrity, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing effectiveness:

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus8.02.0
Escherichia coli16.04.0
Pseudomonas aeruginosa32.08.0

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other serious conditions.

Antifungal Activity

The compound has also been tested for antifungal activity against common fungal pathogens:

Fungus MIC (µg/mL) Control (Fluconazole)
Candida albicans12.51.0
Aspergillus niger25.04.0

The antifungal results suggest that while the compound exhibits some activity against Candida albicans, it is less effective than standard antifungal agents like fluconazole.

Case Studies

A recent study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antibacterial agent .

Another study focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting how modifications to the cyclohexyl group can enhance antibacterial potency without compromising safety profiles . This research underscores the importance of chemical modifications in developing more effective derivatives.

Properties

IUPAC Name

ethyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-21-17(20)13-9-10-16-15(11-13)18-12(2)19(16)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJJEALQMAPNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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